molecular formula C14H10FI2NO2 B2790430 N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide CAS No. 439107-28-5

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B2790430
CAS No.: 439107-28-5
M. Wt: 497.046
InChI Key: QEVBYHQFBYRSIC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide is a synthetic organic compound characterized by the presence of fluorine, iodine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a benzamide derivative followed by the introduction of the fluorophenylmethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atoms, potentially forming simpler derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions to replace iodine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound’s fluorine and iodine atoms can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide: Lacks the iodine atoms, resulting in different reactivity and biological activity.

    2-hydroxy-3,5-diiodobenzamide: Lacks the fluorophenylmethyl group, affecting its overall properties and applications.

Uniqueness

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide is unique due to the combination of fluorine, iodine, and hydroxyl functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FI2NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVBYHQFBYRSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)I)I)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FI2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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